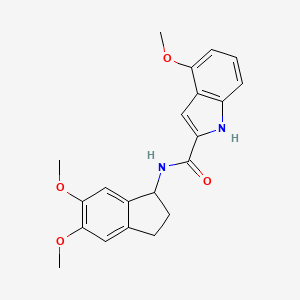![molecular formula C24H28N2O4 B14938942 3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14938942.png)
3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . Green chemistry approaches, such as using deep eutectic solvents and microwave-assisted synthesis, have been explored to enhance the efficiency and environmental sustainability of the synthesis .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like tyrosine kinases and BRAF V600E, which are involved in cell proliferation and survival . The compound’s ability to penetrate the blood-brain barrier makes it suitable for targeting central nervous system diseases .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazolinone derivatives, such as:
4-(3H)-quinazolinones: Known for their anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-a]quinoxalines: Exhibiting antiviral and antimicrobial properties.
1,2,3-triazolo[1,5-a]quinoxalin-4(5H)-ones: Studied for their antibacterial and antifungal activities.
The uniqueness of 3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one lies in its specific structural modifications, which enhance its biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H28N2O4 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-7-ethoxy-10,12,12-trimethyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C24H28N2O4/c1-7-30-16-11-17-14(2)13-24(3,4)26-21(17)18(12-16)23(27)25-22(26)15-8-9-19(28-5)20(10-15)29-6/h8-13,22H,7H2,1-6H3,(H,25,27) |
InChI-Schlüssel |
QUHWVJHEGGSPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



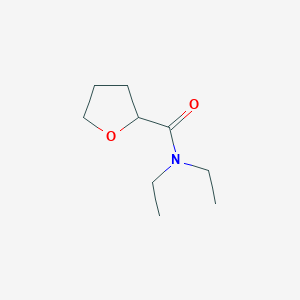
![4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938878.png)
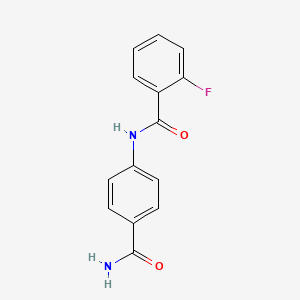
![ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate](/img/structure/B14938891.png)
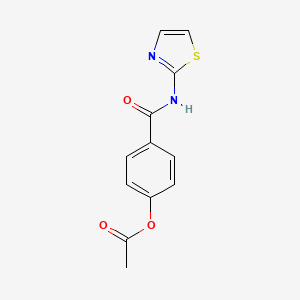
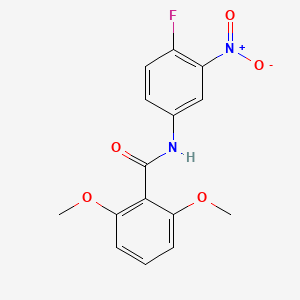
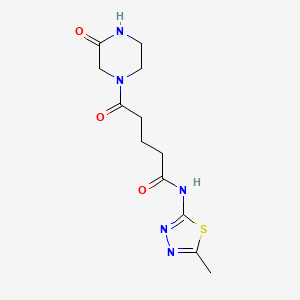
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B14938909.png)
![4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14938910.png)
![15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14938915.png)

